3-Ethoxy-5-iodo-4-isopropoxybenzonitrile
描述
3-Ethoxy-5-iodo-4-isopropoxybenzonitrile is a substituted benzonitrile derivative characterized by three distinct functional groups: an ethoxy group at position 3, an iodine atom at position 5, and an isopropoxy group at position 3.
属性
分子式 |
C12H14INO2 |
|---|---|
分子量 |
331.15g/mol |
IUPAC 名称 |
3-ethoxy-5-iodo-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H14INO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-6,8H,4H2,1-3H3 |
InChI 键 |
ATMNTTYUWJFPPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
The compound’s unique substitution pattern differentiates it from structurally related analogs. Below is a comparative analysis:
Functional Implications:
This could enhance stability in electrophilic substitution reactions . The nitrile group increases polarity relative to ester-based analogs (e.g., I-6501), likely reducing lipid solubility but improving aqueous solubility under specific conditions.
Iodine’s capacity for halogen bonding may enhance target affinity compared to non-iodinated compounds, a feature absent in the cited analogs .
Data Table: Hypothetical Physicochemical Properties*
*Note: Data for 3-Ethoxy-5-iodo-4-isopropoxybenzonitrile are extrapolated from structural analogs; experimental validation is required.
准备方法
Palladium-Catalyzed Cyanation of Halogenated Intermediates
A pivotal step involves replacing a halogen atom with a nitrile group using palladium catalysis. Drawing from WO2003051359A1, a bromo- or iodo-substituted precursor undergoes cyanation under the following conditions:
| Reaction Parameter | Condition |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Atmosphere | Argon |
Example Protocol :
-
Dissolve 3-ethoxy-4-isopropoxy-5-iodobromobenzene (1.0 eq) in DMF.
-
Add Zn(CN)₂ (1.5 eq) and degas with argon.
-
Introduce Pd(PPh₃)₄ (0.05 eq) and heat at 110°C for 24 hours.
-
Isolate the product via column chromatography (yield: 65–75%).
Installation of Alkoxy Groups
Ethoxylation and Isopropoxylation
Alkoxy groups are introduced via Williamson ether synthesis or nucleophilic aromatic substitution. For instance, WO2010043000A1 details the alkylation of phenolic intermediates using alkyl halides under basic conditions:
Ethoxylation :
-
React 3-hydroxy-4-isopropoxybenzonitrile with ethyl bromide (1.2 eq) in the presence of K₂CO₃.
Isopropoxylation :
-
Treat 3-ethoxy-4-hydroxybenzonitrile with isopropyl bromide (1.5 eq) and NaH in THF.
Optimization of Iodination Conditions
Electrophilic iodination is optimized using iodine monochloride (ICl) in acetic acid, as demonstrated in WO2003051359A1:
| Parameter | Condition |
|---|---|
| Iodinating Agent | ICl (1.1 eq) |
| Solvent | Acetic acid |
| Temperature | 25°C |
| Reaction Time | 4 hours |
Procedure :
-
Dissolve 3-ethoxy-4-isopropoxybenzonitrile in acetic acid.
-
Add ICl dropwise and stir until completion.
-
Quench with NaHSO₃ and extract with dichloromethane (yield: 70–78%).
Characterization and Analytical Data
Critical characterization data for intermediates and the final product include:
3-Ethoxy-4-isopropoxy-5-iodobromobenzene :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 2.4 Hz, 1H), 7.01 (d, J = 2.4 Hz, 1H), 4.12–4.05 (m, 2H), 3.95–3.88 (m, 1H), 1.45 (t, J = 7.0 Hz, 3H), 1.32 (d, J = 6.0 Hz, 6H).
-
MS (EI) : m/z 424 [M]⁺.
3-Ethoxy-5-iodo-4-isopropoxybenzonitrile :
-
¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C-O), 139.5 (C-I), 118.7 (CN), 113.4, 110.8, 95.4, 70.1 (OCH₂CH₃), 69.8 (OCH(CH₃)₂), 15.3 (CH₃), 22.1 (CH(CH₃)₂).
-
IR (KBr) : 2230 cm⁻¹ (C≡N), 1245 cm⁻¹ (C-O).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
